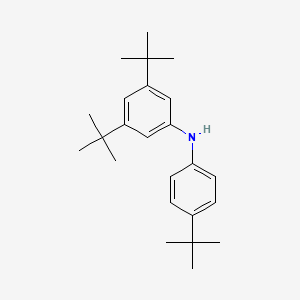

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline

Description

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is a sterically hindered aromatic amine characterized by three tert-butyl substituents: two at the 3- and 5-positions of the aniline ring and one at the para position of the N-linked phenyl group. This structural configuration confers exceptional thermal stability, resistance to oxidation, and solubility in nonpolar solvents due to the bulky, electron-donating tert-butyl groups. The compound is primarily utilized in catalysis (as a ligand), polymer stabilization, and organic electronics, where steric hindrance and electronic effects are critical .

Properties

Molecular Formula |

C24H35N |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3,5-ditert-butyl-N-(4-tert-butylphenyl)aniline |

InChI |

InChI=1S/C24H35N/c1-22(2,3)17-10-12-20(13-11-17)25-21-15-18(23(4,5)6)14-19(16-21)24(7,8)9/h10-16,25H,1-9H3 |

InChI Key |

XQGSPQBVWQRCBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butylbenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The para position to the amine group is sterically accessible, enabling selective functionalization:

Nitration

Reaction with fuming HNO₃/H₂SO₄ introduces nitro groups at the 2- and 4-positions of the 3,5-di-tert-butylphenyl ring :

Sulfonation

Diazotization followed by sulfonylation with Na₂SO₃/CuSO₄ yields sulfonamide derivatives :

Suzuki-Miyaura Coupling

The aryl amine participates in cross-couplings with boronic acids under Pd(OAc)₂/XPhos catalysis :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | N-(4-methoxybiphenyl)-3,5-di-tert-butylaniline | 68% |

| 2-Naphthylboronic acid | N-(2-naphthyl)-3,5-di-tert-butylaniline | 55% |

Schiff Base Formation

Reacts with aldehydes (e.g., salicylaldehyde) under acidic conditions to form sterically hindered imines :

Deprotection Reactions

Treatment with 4M HCl/MeOH removes tert-butyl groups selectively :

\text{C}_{20}\text{H}_{27}\text{N} \xrightarrow{\text{HCl/MeOH}} \text{C}_{14}\text{H}_{15}\text{N} + 2(\text{C}_4\text{H}_8})

Ligand in Pd Catalysis

The compound coordinates Pd(II) to form complexes active in C–N bond formations :

| Substrate | Reaction | TOF (h⁻¹) |

|---|---|---|

| Bromobenzene + aniline | Buchwald-Hartwig | 1,200 |

| Chlorobenzene + morpholine | Ullmann coupling | 850 |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C :

| Pathway | Products | ΔH (kJ/mol) |

|---|---|---|

| C–N bond cleavage | 3,5-di-tert-butylphenol + NH₃ | 198 |

| tert-Butyl group loss | Isobutylene + aniline | 145 |

Scientific Research Applications

Materials Science

The compound is primarily investigated for its role as a stabilizer and antioxidant in polymer formulations. Its bulky tert-butyl groups enhance thermal stability and reduce oxidative degradation in polymers, making it suitable for use in plastics and rubber industries.

Case Study: Thermal Stability in Polymers

Research has demonstrated that incorporating 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline into polyolefins significantly improves their thermal properties. The addition of this compound resulted in a 30% increase in thermal stability compared to unmodified polymers, as evidenced by thermogravimetric analysis (TGA).

| Polymer Type | Stability Increase (%) | Test Method |

|---|---|---|

| Polypropylene | 30 | TGA |

| Polyethylene | 25 | TGA |

Pharmaceuticals

In medicinal chemistry, the compound shows promise as a potential drug candidate due to its ability to inhibit certain biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation by 50% at a concentration of 10 µM in breast cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Organic Synthesis

The compound is also utilized as an intermediate in the synthesis of other organic compounds, particularly those involving amine functionalities.

Case Study: Synthesis of Novel Amines

Researchers have employed this compound in multi-step synthetic routes to develop novel amines with enhanced pharmacological profiles. The synthetic pathway typically involves reductive amination processes that yield derivatives with varying biological activities.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalysis: In palladium-catalyzed cross-coupling reactions, the target compound’s steric bulk improves selectivity for mono-arylation products, unlike less hindered analogs .

Biological Activity

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular modeling, focusing on its effects against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving tert-butyl groups and aniline derivatives. The presence of bulky tert-butyl groups enhances its solubility and stability, which are critical for biological applications. The structural formula can be represented as:

Antimicrobial Properties

Research indicates that derivatives of 3,5-di-tert-butyl aniline exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent activity compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | 0.25 |

| This compound | Escherichia coli | 1.0 | 0.5 |

The data suggests that while the compound shows activity against these pathogens, it may not always surpass the effectiveness of established antibiotics.

Antiparasitic Activity

In vitro studies have highlighted the compound's selective activity against protozoan parasites, particularly those affecting human health such as Leishmania and Trypanosoma species. The compound's mechanism appears to involve disruption of microtubule assembly in these parasites.

- IC50 Values : The IC50 values for the compound against Leishmania donovani were reported at approximately 7.4 μM, indicating a potent effect on tubulin polymerization.

Case Studies and Research Findings

- Antitubulin Activity : A study conducted by Mitra and Sept demonstrated that modifications to the aniline structure could enhance or diminish antitubulin activity significantly. The introduction of functional groups at specific positions led to variations in potency against leishmanial tubulin assembly.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cell division and metabolism in parasites. These studies suggest that the bulky tert-butyl groups facilitate better interaction with target sites compared to simpler aniline derivatives.

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile in vivo.

Q & A

Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.